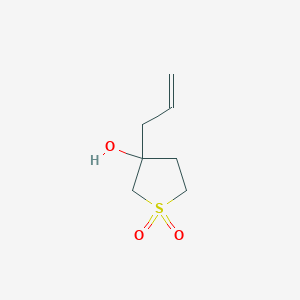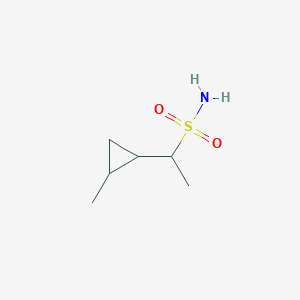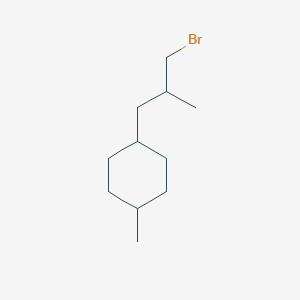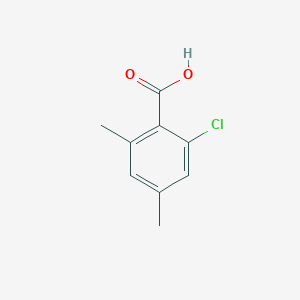
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiazol-2-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiazol-2-yl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, an amino acid backbone, and a thiazole ring. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiazol-2-yl)propanoic acid typically involves multiple steps:
Fmoc Protection: The amino group of the amino acid is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Thiazole Introduction: The thiazole ring is introduced through a coupling reaction. This can be done using thiazole-2-carboxylic acid and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like N-methylmorpholine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of Fmoc protection and deprotection, as well as the coupling reactions, making the process more efficient and scalable.
化学反応の分析
Types of Reactions
Oxidation: The thiazole ring can undergo oxidation reactions, often forming sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the Fmoc protecting group, typically using a base like piperidine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Piperidine in DMF (dimethylformamide) is commonly used for Fmoc deprotection.
Substitution: Various alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Deprotected amino acids.
Substitution: Functionalized amino acids with new side chains.
科学的研究の応用
Chemistry
In chemistry, ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiazol-2-yl)propanoic acid is used in the synthesis of peptides and proteins. Its Fmoc group allows for selective protection and deprotection of amino groups, facilitating the stepwise construction of peptide chains.
Biology
In biological research, this compound can be used to study protein-protein interactions and enzyme-substrate interactions
Medicine
In medicinal chemistry, derivatives of this compound can be used to develop new drugs. The thiazole ring is a common pharmacophore in many bioactive molecules, making this compound a valuable starting point for drug design.
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide-based drugs. Its stability and ease of handling make it a preferred choice for automated peptide synthesizers.
作用機序
The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiazol-2-yl)propanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. The thiazole ring can also interact with various molecular targets, depending on the functional groups attached to it.
類似化合物との比較
Similar Compounds
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(phenyl)propanoic acid: Similar structure but with a phenyl ring instead of a thiazole ring.
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridyl)propanoic acid: Similar structure but with a pyridine ring instead of a thiazole ring.
Uniqueness
What sets ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiazol-2-yl)propanoic acid apart is its thiazole ring, which can participate in unique chemical reactions and interactions. The thiazole ring can also enhance the compound’s stability and reactivity, making it a versatile building block in synthetic chemistry.
特性
分子式 |
C21H18N2O4S |
|---|---|
分子量 |
394.4 g/mol |
IUPAC名 |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1,3-thiazol-2-yl)propanoic acid |
InChI |
InChI=1S/C21H18N2O4S/c24-20(25)18(11-19-22-9-10-28-19)23-21(26)27-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-10,17-18H,11-12H2,(H,23,26)(H,24,25)/t18-/m1/s1 |
InChIキー |
HBHYBVLFMJXMIX-GOSISDBHSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=NC=CS4)C(=O)O |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=NC=CS4)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(oxan-4-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13163847.png)

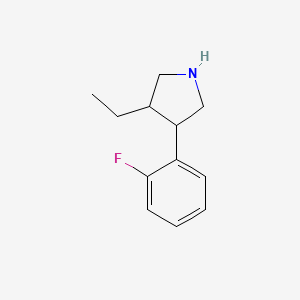
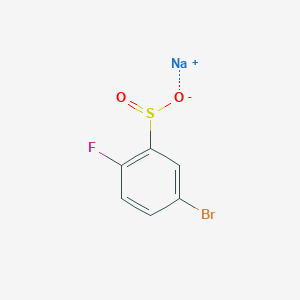


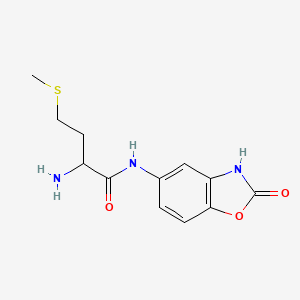
![N,N-dimethyl-5-[(methylamino)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13163895.png)
